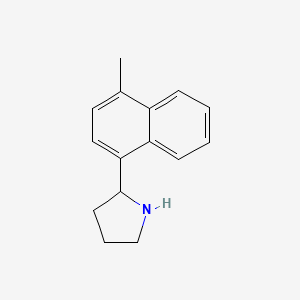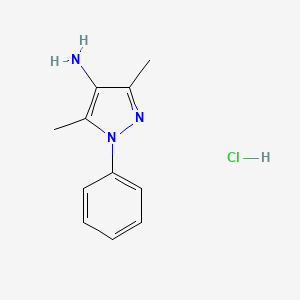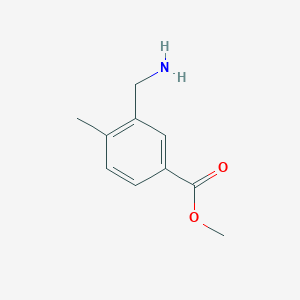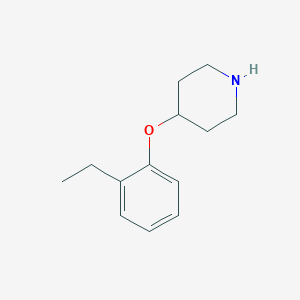
methyl1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate is a chemical compound with a complex structure that includes a benzothiadiazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a benzothiadiazine derivative with methyl chloroformate in the presence of a base. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s behavior in different environments.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate: This compound has a similar structure but with a methyl group at the 3-position.
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: These compounds share the benzothiadiazine ring but differ in their substituents, leading to different chemical and biological properties.
Uniqueness
Methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate is unique due to its specific substituents and the resulting chemical properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound for scientific exploration .
Propiedades
Fórmula molecular |
C9H8N2O4S |
|---|---|
Peso molecular |
240.24 g/mol |
Nombre IUPAC |
methyl 1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylate |
InChI |
InChI=1S/C9H8N2O4S/c1-15-9(12)6-2-3-7-8(4-6)16(13,14)11-5-10-7/h2-5H,1H3,(H,10,11) |
Clave InChI |
RHSDGNSDBHTMLA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)NC=NS2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




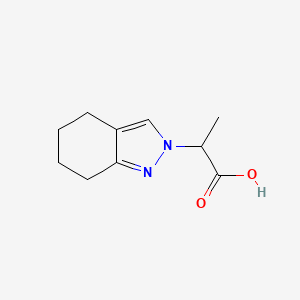


![3-phenyl-6-(piperazin-1-yl)-2-{[(9H-purin-6-yl)amino]methyl}-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B13594060.png)


